5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a methylamino group, an oxazole ring, a carbonitrile group, and a sulfonyl group attached to a 4-methylpiperidine ring . These functional groups suggest that this compound could have a variety of chemical properties and potential uses.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the carbonitrile group might undergo reactions with nucleophiles, and the sulfonyl group might participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces within the substance .Scientific Research Applications
Synthesis and Characterization
Research on similar oxazole and carbonitrile derivatives has led to the development of novel synthetic pathways and characterization of their properties. Studies have demonstrated the versatility of these compounds in synthesizing a wide range of heterocyclic structures, which are valuable in the discovery and development of new pharmaceuticals and materials. The creation of 4-amino-1,2,3-triazole derivatives, for instance, showcases the potential of these compounds in constructing complex molecules with diverse biological activities (Albert & Taguchi, 1973).
Antimicrobial and Antifungal Activities
Compounds similar to the one have been evaluated for their antimicrobial and antifungal properties. The design and synthesis of novel oxazole derivatives have been geared towards improving the efficacy and specificity of antimicrobial agents. For example, the synthesis and characterization of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives have shown promising antimicrobial activities, highlighting the potential of such compounds in combating resistant microbial strains (Al‐Azmi & Mahmoud, 2020).
Fluorescent Properties and Materials Science
Oxazole and carbonitrile derivatives have also been explored for their fluorescent properties, making them attractive for applications in materials science, such as fluorescent whitening agents and organic light-emitting diodes (OLEDs). The study of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives illustrates the exploration of fluorescence for enhancing the optical properties of materials (Rangnekar & Rajadhyaksha, 1986).
Potential in Drug Discovery
The structural complexity and biological relevance of oxazole and carbonitrile compounds underscore their potential in drug discovery and development. Their ability to interact with various biological targets can lead to the development of novel therapeutic agents. For instance, the synthesis of pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles from a building block similar to the compound of interest suggests potential applications in creating new drugs with enhanced pharmacological profiles (Lemaire et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[benzyl(methyl)amino]-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-18-12-14-28(15-13-18)32(29,30)21-10-8-20(9-11-21)23-26-22(16-25)24(31-23)27(2)17-19-6-4-3-5-7-19/h3-11,18H,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGGGJSZBHBTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N(C)CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile |
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